molecular formula C10H9ClN2O2 B8289780 6-Chloro-7-ethyl-1,4-dihydroquinoxaline-2,3-dione

6-Chloro-7-ethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8289780
M. Wt: 224.64 g/mol
InChI Key: OFYGMWCDZXZHOH-UHFFFAOYSA-N
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Patent
US05863917

Procedure details

A mixture of 1,2-diamino4-chloro-5-ethylbenzene (2.70 g, ca 13 mmol), oxalic acid (1.65 g, 18.3 mmol) and 4M hydrochloric acid (66 ml) was heated at reflux for 4.6 h, cooled, and the grey solid collected by filtration and washed with water. The solid was dried under reduced pressure at 50° C. to afford 1,4-dihydro-6-chloro-7-ethylquinoxalin-2,3-dione (2.34 g, 80%), mp>315° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[C:5]([Cl:10])=[CH:4][C:3]=1[NH2:11].[C:12](O)(=[O:16])[C:13](O)=[O:14].Cl>>[Cl:10][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[CH2:8][CH3:9])[NH:1][C:13](=[O:14])[C:12](=[O:16])[NH:11]2

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)CC)Cl)N
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
66 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.6 h
Duration
4.6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the grey solid collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2NC(C(NC2=CC1CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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